molecular formula C17H12N2O4S B12676024 p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 80370-33-8

p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B12676024
CAS No.: 80370-33-8
M. Wt: 340.4 g/mol
InChI Key: IYVXYACGWZOENU-UHFFFAOYSA-N
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Description

p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound with the molecular formula C17H12N2O4S and a molecular weight of 340.35318 g/mol . This compound is characterized by the presence of a diazo group, a sulphonate group, and a naphthalene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate amine precursor followed by coupling with a sulphonate ester. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo group .

Industrial Production Methods: : Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final coupling reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to act as a diazo compound, participating in various chemical reactions. The diazo group can form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

80370-33-8

Molecular Formula

C17H12N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

2-diazonio-5-(4-methylphenoxy)sulfonylnaphthalen-1-olate

InChI

InChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)23-24(21,22)16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3

InChI Key

IYVXYACGWZOENU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N

Origin of Product

United States

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